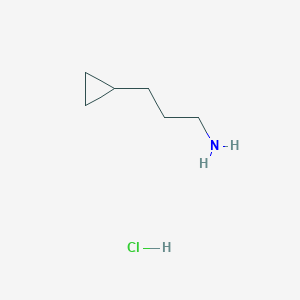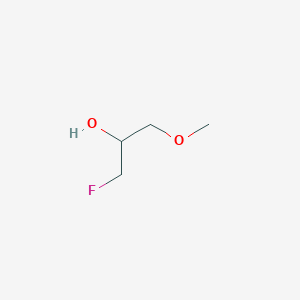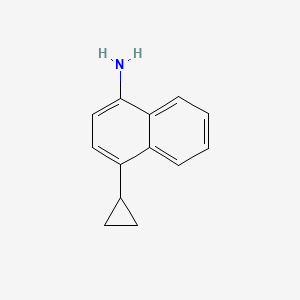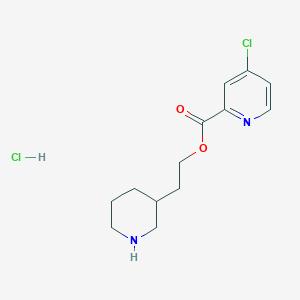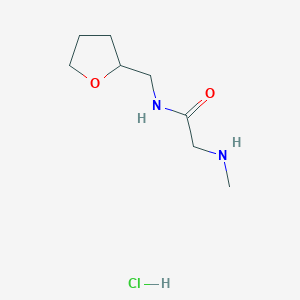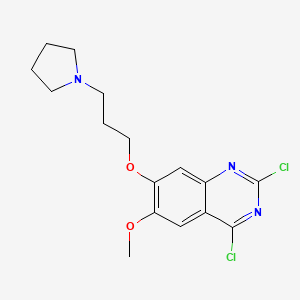
2,4-ジクロロ-6-メトキシ-7-(3-(ピロリジン-1-イル)プロポキシ)キナゾリン
説明
2,4-Dichloro-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline is a useful research compound. Its molecular formula is C16H19Cl2N3O2 and its molecular weight is 356.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dichloro-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
がん治療
議論されているキナゾリン誘導体は、がん治療における潜在的な薬剤として特定されています。その構造は、がん細胞でしばしば調節不全になる細胞シグナル伝達経路を妨げるのに役立ちます。 たとえば、キナゾリン誘導体は、膀胱がんに対する抗がん活性を有する潜在的な薬剤として合成されています 。 ジクロロメトキシフェニルアミノ基の存在は重要であり、同様の構造が膵臓がんや前立腺がんの治療に使用されています .
創薬
ピロリジン環は、この化合物の成分であり、新規の生物学的に活性な化合物の汎用性の高い足場です。 ピロリジン環は、ファーマコフォア空間を効率的に探索し、分子の立体化学に寄与する能力のために、医薬品化学者がヒトの病気を治療するための化合物を得るために広く使用されています 。これは、この化合物を創薬研究の重要な対象としています。
選択的アンドロゲン受容体モジュレーター(SARMs)
ピロリジン環を含む化合物は、SARMsとして合成されています。これらは、骨粗鬆症や筋肉の消耗症などの治療目的で、アンドロゲン受容体を選択的に標的とするように最適化されています。 この化合物の構造的特徴、特にピロリジン-1-イル基は、SARMとしてのその活性に重要な役割を果たします .
薬物動態プロファイルの改変
この化合物の構造により、薬物動態プロファイルを変化させることができる改変が可能になります。これは、より良い吸収、分布、代謝、排泄(ADME)特性を持つ薬剤を開発するために不可欠です。 研究者は、これらの特性を最適化して治療効果を向上させるために誘導体を合成してきました .
抗菌および抗真菌用途
キナゾリン誘導体は、抗菌および抗真菌特性について調べられています。 構造の複雑さと複数の官能基の存在は、この化合物がさまざまな微生物および真菌株に対して作用する基礎を提供するため、この分野におけるさらなる研究の候補となります .
神経保護剤
この化合物の生物活性を調節する能力は、神経保護剤の候補としています。 同様のキナゾリン誘導体に関する研究では、神経細胞を損傷から保護する可能性が示されており、これは神経変性疾患の治療に不可欠です .
作用機序
Target of Action
The compound is a quinazoline derivative . Quinazoline derivatives are known to interact with a variety of biological targets, including various enzymes and receptors. The specific targets would depend on the exact structure and functional groups of the compound.
Mode of Action
Quinazoline derivatives often act by binding to their target proteins and modulating their activity . The exact mode of action would depend on the specific target and the interactions between the compound and the target’s active site.
Biochemical Pathways
Quinazoline derivatives can affect various biochemical pathways depending on their specific targets . For example, some quinazoline derivatives are known to inhibit tyrosine kinases, which are involved in many cellular processes including cell growth and division.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of quinazoline derivatives can vary widely depending on their specific structures . Factors such as the compound’s solubility, stability, and the presence of functional groups can influence its pharmacokinetics.
Result of Action
The molecular and cellular effects of quinazoline derivatives can include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell growth and division . The specific effects would depend on the compound’s targets and mode of action.
Action Environment
The action, efficacy, and stability of quinazoline derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . These factors can affect the compound’s structure, its interactions with its targets, and its ADME properties.
特性
IUPAC Name |
2,4-dichloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N3O2/c1-22-13-9-11-12(19-16(18)20-15(11)17)10-14(13)23-8-4-7-21-5-2-3-6-21/h9-10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTKBTXVRGWUAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)Cl)OCCCN3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol](/img/structure/B1452375.png)

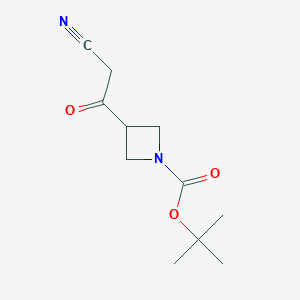
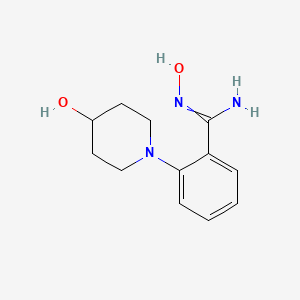
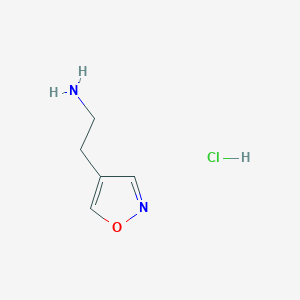


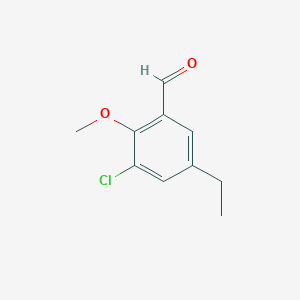
![N-Allyl-N-[2-(2-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride](/img/structure/B1452390.png)
